3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- 3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy-
Brand Name: Vulcanchem
CAS No.: 61337-66-4
VCID: VC15912196
InChI: InChI=1S/C10H4BrFN2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
SMILES:
Molecular Formula: C10H4BrFN2O
Molecular Weight: 267.05 g/mol

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy-

CAS No.: 61337-66-4

Cat. No.: VC15912196

Molecular Formula: C10H4BrFN2O

Molecular Weight: 267.05 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- - 61337-66-4

Specification

CAS No. 61337-66-4
Molecular Formula C10H4BrFN2O
Molecular Weight 267.05 g/mol
IUPAC Name 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C10H4BrFN2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
Standard InChI Key CPBHOXLHERCFLB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- (CAS: 61337-66-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₄BrFN₂O and a molecular weight of 267.05 g/mol . Its systematic IUPAC name is 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile, reflecting the substituents on the quinoline backbone: a bromine atom at position 6, fluorine at position 8, a hydroxyl group at position 4, and a carbonitrile moiety at position 3 . The compound’s SMILES notation (C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br) and InChIKey (CPBHOXLHERCFLB-UHFFFAOYSA-N) further delineate its atomic connectivity .

Crystallographic and Stereochemical Features

The compound exhibits a planar quinoline core with substituents arranged in a configuration that minimizes steric hindrance. The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the keto-enol tautomer . XLogP3-AA calculations indicate a moderate lipophilicity (2.3), suggesting balanced solubility in polar and nonpolar solvents . The absence of stereocenters (as confirmed by 0 undefined atom/bond stereocenters) simplifies its stereochemical profile .

Physicochemical Properties

Computed Physicochemical Metrics

Key physicochemical properties, derived from PubChem’s computational tools, are summarized below:

PropertyValueReference
Molecular Weight267.05 g/mol
XLogP3-AA2.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Topological Polar Surface Area52.9 Ų
Heavy Atom Count15

The topological polar surface area (52.9 Ų) underscores its potential permeability across biological membranes, while the hydrogen bond donor/acceptor counts correlate with its reactivity in nucleophilic and electrophilic interactions .

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